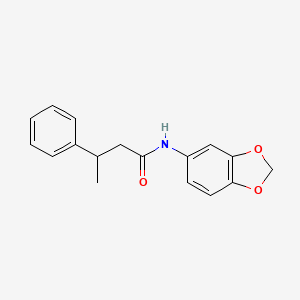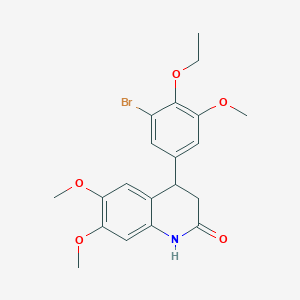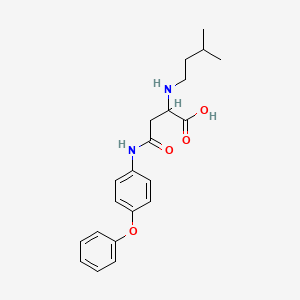
N-1,3-benzodioxol-5-yl-3-phenylbutanamide
Übersicht
Beschreibung
The compound is a derivative of 1,3-Benzodioxole , which is an organic compound classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . It’s also related to compounds like 1-benzo[1,3]dioxol-5-yl-indoles and N-ethyl-1,3-benzodioxolylpentanamine , which have various biological activities.
Synthesis Analysis
While specific synthesis methods for “N-1,3-benzodioxol-5-yl-3-phenylbutanamide” are not available, similar compounds like 1-benzo[1,3]dioxol-5-yl-indoles have been synthesized via a Pd-catalyzed C-N cross-coupling .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N-(1,3-benzodioxol-5-yl)-3-phenylbutanamide:
Anticancer Research
N-(1,3-benzodioxol-5-yl)-3-phenylbutanamide has shown potential in anticancer research due to its ability to inhibit the growth of various cancer cell lines. Studies have demonstrated its effectiveness in inducing apoptosis and cell cycle arrest in cancer cells, making it a promising candidate for developing new anticancer therapies .
Neuroprotective Agents
This compound has been investigated for its neuroprotective properties. It has shown potential in protecting neuronal cells from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Research suggests that it could be developed into a therapeutic agent for these conditions .
Anti-inflammatory Applications
N-(1,3-benzodioxol-5-yl)-3-phenylbutanamide exhibits significant anti-inflammatory properties. It has been studied for its ability to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antioxidant Research
The compound has been explored for its antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. Its antioxidant properties could be harnessed in developing supplements or medications aimed at reducing oxidative damage in the body .
Antimicrobial Applications
Research has shown that N-(1,3-benzodioxol-5-yl)-3-phenylbutanamide possesses antimicrobial properties. It has been effective against a range of bacterial and fungal pathogens, suggesting its potential use in developing new antimicrobial agents to combat resistant strains .
Analgesic and Pain Management
The compound has been studied for its analgesic properties. It has shown promise in reducing pain and could be developed into new pain management medications. Its mechanism of action involves modulating pain pathways, making it a potential alternative to traditional painkillers .
Cardioprotective Effects
N-(1,3-benzodioxol-5-yl)-3-phenylbutanamide has been investigated for its cardioprotective effects. It has shown potential in protecting cardiac cells from ischemia-reperfusion injury, which is a major cause of heart attacks. This suggests its possible use in developing treatments for cardiovascular diseases .
Antidiabetic Research
The compound has also been explored for its antidiabetic properties. It has shown potential in regulating blood glucose levels and improving insulin sensitivity, which are crucial for managing diabetes. This makes it a candidate for developing new antidiabetic medications .
Wirkmechanismus
Target of Action
Related compounds with a 1,3-benzodioxol-5-yl moiety have been reported to exhibit activity against various cancer cell lines .
Mode of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that N-(1,3-benzodioxol-5-yl)-3-phenylbutanamide might interact with its targets in a way that disrupts normal cell cycle progression and triggers programmed cell death.
Biochemical Pathways
Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially lead to downstream effects such as disruption of cell division and induction of apoptosis.
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that N-(1,3-benzodioxol-5-yl)-3-phenylbutanamide might have similar effects.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12(13-5-3-2-4-6-13)9-17(19)18-14-7-8-15-16(10-14)21-11-20-15/h2-8,10,12H,9,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCHFLYTLWZHQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC2=C(C=C1)OCO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401321213 | |
| Record name | N-(1,3-benzodioxol-5-yl)-3-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200411 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1,3-benzodioxol-5-yl)-3-phenylbutanamide | |
CAS RN |
701290-46-2 | |
| Record name | N-(1,3-benzodioxol-5-yl)-3-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-isobutoxyphenyl)ethanediamide](/img/structure/B4116084.png)
![5-bromo-3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B4116089.png)
![3,5-dimethyl-N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4116099.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N'-[4-(pentyloxy)phenyl]ethanediamide](/img/structure/B4116106.png)
![2-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4116113.png)
![2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-(4-chlorophenyl)hydrazinecarbothioamide](/img/structure/B4116124.png)

![2-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,7-dimethyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116159.png)
![N-(3-chloro-2-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4116165.png)
![ethyl 4-{[(2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}hydrazino)carbonothioyl]amino}benzoate](/img/structure/B4116170.png)

![ethyl 4-{[({5-[2-(5-methyl-2-furyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4116183.png)